1-Acetyl-1,4-dihydropyridine
Overview
Description
1-Acetyl-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their significant pharmacological properties. The 1,4-dihydropyridine scaffold is widely recognized in medicinal chemistry due to its role in various therapeutic applications, including as calcium channel blockers, antioxidants, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,4-dihydropyridine can be synthesized through several methods, including the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. This reaction typically occurs under reflux conditions in ethanol or acetic acid . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst, which promotes the reaction at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot and green synthetic methodologies. These methods are advantageous due to their simplicity, non-toxicity, low cost, and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction of pyridinium ions can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Acetyl-1,4-dihydropyridine has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to calcium channel modulation and oxidative stress.
Medicine: It is investigated for its potential as an antihypertensive, anticancer, and neuroprotective agent
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
1-Acetyl-1,4-dihydropyridine exerts its effects primarily through the inhibition of voltage-gated L-type calcium channels. By blocking these channels, it reduces calcium influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting antihypertensive effects.
Felodipine: Used in the treatment of hypertension and angina.
Uniqueness: 1-Acetyl-1,4-dihydropyridine is unique due to its specific acetyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its stability and bioavailability compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
1-(4H-pyridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBIQKYSOYOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339525 | |
Record name | 1-Acetyl-1,4-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67402-83-9 | |
Record name | 1-Acetyl-1,4-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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